molecular formula C21H28N2O4S2 B216499 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide

2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide

Cat. No. B216499
M. Wt: 436.6 g/mol
InChI Key: ZAJYDZITVRGBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. In

Mechanism of Action

2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule in B-cell receptor (BCR) signaling. BCR signaling is essential for the survival and proliferation of B-cells, which are involved in the development of various types of cancer. By inhibiting BTK activity, 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide disrupts BCR signaling and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide has been found to inhibit BTK activity in cancer cells and to induce apoptosis. 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy. In addition, 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide for lab experiments is its potent anti-tumor activity and its ability to enhance the activity of other cancer treatments. 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide has also been found to have a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide is that it has only been evaluated in preclinical models and clinical trials are still ongoing. In addition, the long-term safety and efficacy of 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide are still unknown.

Future Directions

There are several future directions for the research on 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide. One of the main areas of focus is the evaluation of 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide in clinical trials for the treatment of various types of cancer. Another area of focus is the development of combination therapies that incorporate 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, there is a need for further studies to explore the long-term safety and efficacy of 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide in cancer patients.

Synthesis Methods

The synthesis method of 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide involves several steps, including the reaction of 4-methylpiperidine with 4-nitrobenzenesulfonyl chloride to form 4-(4-methylpiperidin-1-yl)sulfonyl)benzenesulfonyl chloride. This intermediate is then reacted with 2,4,6-trimethylphenylamine to form 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide. The final product is obtained through purification and isolation processes.

Scientific Research Applications

2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide has shown potent anti-tumor activity and has been found to inhibit the proliferation of cancer cells. 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

properties

Product Name

2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide

Molecular Formula

C21H28N2O4S2

Molecular Weight

436.6 g/mol

IUPAC Name

2,4,6-trimethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide

InChI

InChI=1S/C21H28N2O4S2/c1-15-9-11-23(12-10-15)29(26,27)20-7-5-19(6-8-20)22-28(24,25)21-17(3)13-16(2)14-18(21)4/h5-8,13-15,22H,9-12H2,1-4H3

InChI Key

ZAJYDZITVRGBLR-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

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